molecular formula C13H19NO2 B1481172 7-((Benzyloxy)methyl)-1,4-oxazepane CAS No. 1926190-22-8

7-((Benzyloxy)methyl)-1,4-oxazepane

Cat. No. B1481172
CAS RN: 1926190-22-8
M. Wt: 221.29 g/mol
InChI Key: JYXLFEXQZKLJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((Benzyloxy)methyl)-1,4-oxazepane, also known as 7-BMOO, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 101-103°C. 7-BMOO is a versatile compound that has been used in many different scientific fields, from biochemistry to pharmacology.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Seven-membered heterocycles with two heteroatoms in a 1,4-relationship, similar to 7-((Benzyloxy)methyl)-1,4-oxazepane, have been recognized for their significant biological activities. Research highlights the importance of aryl-annelated [1,4]diazepine and [1,4]oxazepine moieties in many psychoactive pharmaceuticals. Such compounds have been utilized as valuable chiral intermediates in the synthesis of pesticidal pyrazolobenzodiazepines and thiazinobenzodiazepines, indicating their versatility in drug development processes (Jeong Mi Kim, Ka Young Lee, Jae Nyoung Kim, 2002).

Enantiopure 1,4-oxazepane derivatives have been synthesized with high yields and diastereoselection, demonstrating the compound's utility in creating chiral molecules. The regio- and stereochemistry of these cyclization products are influenced by factors such as the substitution pattern of the double bond and the nature of the hydroxyl group (Javier Nieto, C. Andrés, A. Pérez-Encabo, 2015).

Material Science Applications

In material science, novel heterocyclic liquid crystal compounds containing seven-membered 1,3-oxazepine-4,7-diones and similar structures have been synthesized. These compounds exhibit mesomorphic behaviors strongly dependent on the type of core moiety, indicating their potential application in the development of liquid crystal displays and other optoelectronic devices (G. Yeap, A. Mohammad, H. Osman, 2012).

properties

IUPAC Name

7-(phenylmethoxymethyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)10-15-11-13-6-7-14-8-9-16-13/h1-5,13-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXLFEXQZKLJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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